![molecular formula C15H9ClF3N3O3 B2539960 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione CAS No. 338775-00-1](/img/structure/B2539960.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-hydroxy-1H-isoindole-1,3(2H)-dione” is a halogenated pyridine derivative . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-Chloro-5-(trifluoromethyl)pyridine as a starting material . The synthesis of trifluoromethylpyridines often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could include nucleophilic substitution reactions. For instance, the trifluoromethyl group in the compound could be replaced by other groups to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications
Synthesis and Intermediates
Safety and Hazards
Future Directions
The future directions for the use of this compound could include its application in the development of new agrochemical and pharmaceutical compounds. The unique properties of the trifluoromethyl group and the pyridine moiety make this compound a promising candidate for the synthesis of new active ingredients .
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-hydroxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O3/c1-21(12-9(16)5-7(6-20-12)15(17,18)19)22-13(24)8-3-2-4-10(23)11(8)14(22)25/h2-6,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSMRWURMQULPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione |
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